3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Sulfanilamide Derivatives
Research into sulfanilamide derivatives, including compounds structurally related to 3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide, has been conducted to explore their synthesis and characterization. For instance, Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, examining their crystal structures and evaluating thermal properties and antimicrobial activities. These derivatives showed distinct crystal packing and hydrogen bonding models, highlighting the structural versatility of sulfanilamide compounds (Lahtinen et al., 2014).
Polymeric Applications
A study by Tapaswi et al. (2015) focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing the potential of sulfur-containing compounds in creating materials with high refractive indices and good thermal stability. This research underlines the application of sulfur-containing aromatic compounds, similar in structure to 3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide, in advanced polymeric materials (Tapaswi et al., 2015).
Molecular Structure Analysis
Khan et al. (2012) explored the molecular structure of N-[(methylsulfanyl)methyl]benzamide, a compound related to 3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide. The study revealed specific dihedral angles and intermolecular hydrogen bonds, contributing to the understanding of the structural characteristics of sulfanyl benzamide derivatives (Khan et al., 2012).
Antioxidant and Structural Studies
Demir et al. (2015) analyzed the structure of a novel benzamide derivative, emphasizing experimental and theoretical methods to determine molecular geometry, vibrational frequencies, and antioxidant properties. This study illustrates the broader chemical interest in benzamide derivatives for their structural diversity and potential functional properties (Demir et al., 2015).
Properties
IUPAC Name |
3-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-25-19-9-5-6-15(14-19)20(24)21-16-10-12-18(13-11-16)23-22-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGSROFLQZBNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037844 |
Source
|
Record name | Benzamide, 3-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898451-28-0 |
Source
|
Record name | Benzamide, 3-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.